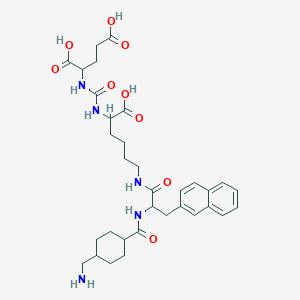

PSMA-617 Linker

Descripción

Propiedades

IUPAC Name |

2-[[5-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Resin Activation and Pharmacophore Assembly

The synthesis begins with 2-chlorotrityl chloride (2-CTC) resin (loading: 1.6 mmol/g):

Linker Synthesis

The linker is built sequentially using Fmoc-protected amino acids:

-

2-Nal incorporation :

-

TXA introduction :

DOTA Chelator Conjugation

DOTA-tris(tBu)-ester (1.2 equiv.) is coupled via HBTU or DOTA-NHS ester:

Comparative Analysis of Linker Modifications

Recent studies explored linker modifications to optimize lipophilicity and tumor-to-background ratios:

Key findings :

-

P17 : Reduced lipophilicity (LogD = -2.8) decreased kidney retention by 15% compared to PSMA-617.

-

P18 : Aromatic 4-aminomethyl benzoic acid (AMBA) increased spleen uptake (64.87 ± 27.26% ID/g) due to hydrophobic interactions.

Analytical Validation of Linker Synthesis

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Radiolabeling Efficiency

-

177Lu labeling : >98% RCP (specific activity: 4–40 GBq/μmol).

-

68Ga labeling : >99% RCP (specific activity: 14–140 GBq/μmol).

Clinical-Scale Preparation

Freeze-Dried Kit Formulation

Quality Control

Challenges and Optimization Strategies

TXA Coupling Issues

Análisis De Reacciones Químicas

Types of Reactions

PSMA-617 Linker undergoes various chemical reactions, including:

Substitution Reactions:

Complexation Reactions: Binding with radionuclides such as Lutetium-177 or Fluorine-18 to form radioligands.

Common Reagents and Conditions

Condensing Agents: HATU in the presence of triethylamine for coupling reactions.

Chelating Agents: NODA and RESCA for radiolabelling.

Major Products

The major products formed from these reactions include radioligands like Lutetium-177 PSMA-617 and Fluorine-18 PSMA-617, which are used in targeted radiotherapy and imaging .

Aplicaciones Científicas De Investigación

Chemistry

PSMA-617 is extensively used in the synthesis of radioligands for targeted radiotherapy. The optimization of the linker can significantly influence the chemical stability and binding characteristics of the resulting compounds.

Biology

Research has demonstrated that modifications to the PSMA-617 linker can affect cell proliferation and apoptosis in prostate cancer cells. Studies indicate that linker modifications can enhance internalization rates and specificity towards PSMA-expressing cells.

Medicine

PSMA-617 has been pivotal in developing treatments for mCRPC through radioligand therapy. Its application has been validated in clinical trials, showing significant improvements in patient outcomes.

Industry

The compound is employed in the production of radiopharmaceuticals, facilitating automated radiosynthesis processes that yield high-purity products suitable for clinical use.

Pharmacokinetics and Binding Affinity

The pharmacokinetic profile of PSMA-617 is characterized by:

- Low kidney uptake : This reduces potential side effects associated with renal toxicity.

- Fast background clearance : Enhances imaging quality by reducing non-specific signals.

- High tumor retention : Ensures effective delivery of therapeutic agents to cancer cells.

Binding affinity studies report values around (NAALADase assay) and (equilibrium dissociation constant on LNCaP cells), with approximately internalization after three hours of incubation .

Comparative Studies

A comparison of PSMA-617 with other PSMA-targeting ligands reveals its superior characteristics:

| Compound | Binding Affinity (nM) | Internalization (%) | Clinical Outcome |

|---|---|---|---|

| PSMA-617 | 0.37 | 75 | Improved survival in mCRPC |

| [68Ga]Ga-PSMA-11 | 0.5 | 60 | Effective imaging agent |

| PSMA-1007 | 0.64 | 65 | Limited clinical application |

These results underscore the effectiveness of PSMA-617 as both an imaging and therapeutic agent.

Case Studies

Several case studies highlight the successful application of PSMA-617 in clinical practice:

Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple therapies. Post-treatment imaging showed significant tumor reduction and a PSA decline of over .

Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of , with most patients experiencing manageable side effects .

Ongoing Research and Future Directions

Recent studies focus on optimizing the linker structure to improve targeting properties further. For instance, modifications involving histidine and glutamic acid have shown promising results in enhancing binding affinity and pharmacokinetics . Additionally, ongoing clinical trials continue to evaluate the efficacy of PSMA-617 in various patient populations, aiming to refine treatment protocols and improve patient outcomes .

Mecanismo De Acción

PSMA-617 Linker exerts its effects by binding to the prostate-specific membrane antigen, which is overexpressed in prostate cancer cells. This binding facilitates the internalization of the radioligand into the cancer cells, delivering targeted β-radiation that induces cell death. The compound also affects the expression of cell cycle regulators, leading to cell-growth arrest and potentiation of radiation-induced cell death .

Comparación Con Compuestos Similares

Key Structural Features :

- Naphthylic Linker : The linker incorporates a 2-naphthyl-L-alanine (2Nal) residue, which optimizes hydrophobic interactions with the S1 pocket of PSMA, enhancing binding affinity and stability .

- Cyclohexyl Substituent : Tranexamic acid (AMCHA) in the linker introduces rigidity, improving resistance to enzymatic degradation and reducing renal retention compared to earlier PSMA inhibitors .

- Aliphatic Spacer: An 8-aminooctanoic acid (8Aoc) spacer separates the chelator from the pharmacophore, balancing lipophilicity and renal clearance .

PSMA-617 has demonstrated high tumor-to-background ratios in clinical studies, with 68Ga-labeled variants used for PET imaging and 177Lu-labeled versions for targeted radionuclide therapy (TRT) .

Comparison with Similar Compounds

Structural Modifications in Linker Hydrophobic Substituents

Modifications to the naphthylic linker have been extensively explored to optimize tumor targeting and reduce toxicity (Table 1).

Key Findings :

- Replacement of 2Nal with tranexamic acid (BQ7837) reduced internalization by 28%, likely due to diminished hydrophobic interactions .

- HTK01167 (diphenylalanine) demonstrated significantly lower tumor and kidney uptake, highlighting the importance of the naphthylic moiety .

Cyclohexyl vs. Phenyl Linker Modifications

The cyclohexyl group in PSMA-617 was substituted with a phenyl group in PSMA-1027 to evaluate structural flexibility:

- PSMA-1027 exhibited higher PSMA affinity (Ki = 1.2 ± 0.3 nM) but increased renal retention due to reduced hydrophobicity .

- Computational modeling revealed that the cyclohexyl group in PSMA-617 occupies a subpocket in PSMA, stabilizing the ligand-receptor complex .

Extended Linkers and Albumin-Binding Modifications

PSMA-TO-1 (PSMA-71) features an extended linker with additional naphthyl groups to enhance albumin binding:

- Albumin Binding : 98% for PSMA-TO-1 vs. 74% for PSMA-617, prolonging blood circulation and tumor uptake .

- Tumor Uptake: 177Lu-PSMA-TO-1 achieved 1.5× higher tumor accumulation in xenograft models compared to PSMA-617 .

- Drawback : Increased salivary gland retention due to prolonged circulation .

Impact of Linker Design on Pharmacokinetics and Efficacy

Internalization and Cellular Processing

- PSMA-I&T , with a more lipophilic linker, demonstrated faster internalization but higher salivary gland uptake, limiting therapeutic utility .

Biodistribution and Dosimetry

- PSMA-617 achieved a tumor-to-kidney ratio of 17:1 at 1 h post-injection (pi), outperforming analogues like BQ7838 (L-phenylalanine linker, ratio = 9:1) .

- 177Lu-PSMA-ALB-56 (albumin-binding linker) reduced renal dose by 40% but required higher administered activity due to slower tumor accumulation .

Emerging Linker Technologies

Cleavable Linkers

- Amylase-Cleavable Linkers : A modified PSMA-617 variant with an α-amylase-sensitive linker reduced salivary gland uptake by 60% in mice while maintaining tumor targeting .

- Enzyme-Responsive Linkers : Preclinical studies on PSMA-617 derivatives with cathepsin-cleavable linkers aim to enhance tumor-specific activation .

Actividad Biológica

Prostate-specific membrane antigen (PSMA) is a transmembrane protein highly expressed in prostate cancer cells, making it an attractive target for molecular imaging and therapeutic strategies. PSMA-617, a radioligand designed for targeting PSMA, incorporates a unique linker structure that enhances its biological activity. This article delves into the biological activity of the PSMA-617 linker, including its design, synthesis, pharmacokinetics, clinical applications, and comparative studies with other PSMA-targeting agents.

Structure and Design

The linker of PSMA-617 consists of 2-naphthyl-L-alanine and tranexamic acid , which facilitates improved interactions with the S1 hydrophobic pocket of PSMA. This modification is crucial for enhancing the binding affinity and specificity of the compound. The structural characteristics enable PSMA-617 to exhibit lower kidney uptake and faster background clearance compared to its predecessors, such as PSMA-11 .

Pharmacokinetics and Binding Affinity

PSMA-617 demonstrates a low nanomolar affinity for PSMA, with binding constants reported at approximately 0.37 nM (NAALADase assay) and 2.34 nM (equilibrium dissociation constant on LNCaP cells) . The internalization rate is also significant, with about 75% of the total cell-associated activity internalized after three hours of incubation . These pharmacokinetic properties are enhanced by the aromatic nature of the linker, which improves cellular uptake and reduces non-specific accumulation in healthy tissues.

Clinical Applications

PSMA-617 has been extensively studied in clinical settings, particularly for metastatic castration-resistant prostate cancer (mCRPC). The compound has shown promising results in various clinical trials:

- In the VISION study , patients treated with [177Lu]Lu-PSMA-617 exhibited significant declines in prostate-specific antigen (PSA) levels, with a median overall survival of 14.5 months compared to 6.3 months in control groups .

- A study evaluating real-world outcomes found that [177Lu]Lu-PSMA-617 demonstrated antitumor activity with a favorable toxicity profile, indicating its potential as a standard treatment option for mCRPC .

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of PSMA-617 against other PSMA-targeting ligands. For example:

| Compound | Binding Affinity (nM) | Internalization (%) | Clinical Outcome |

|---|---|---|---|

| PSMA-617 | 0.37 | 75 | Improved survival in mCRPC |

| [68Ga]Ga-PSMA-11 | 0.5 | 60 | Effective imaging agent |

| PSMA-1007 | 0.64 | 65 | Limited clinical application |

These comparisons highlight the superior binding affinity and internalization characteristics of PSMA-617, which contribute to its effectiveness as both an imaging and therapeutic agent.

Case Studies

Several case studies have illustrated the successful application of PSMA-617 in clinical practice:

- Case Study A : A 65-year-old male with mCRPC underwent treatment with [177Lu]Lu-PSMA-617 after failing multiple lines of therapy. Post-treatment imaging showed significant tumor reduction and a PSA decline of over 70% .

- Case Study B : A cohort study involving 50 patients treated with [177Lu]Lu-PSMA-617 reported an overall response rate of 80% , with most patients experiencing manageable side effects.

Q & A

Q. What is the role of the PSMA-617 linker in tumor targeting and pharmacokinetics?

The this compound bridges the PSMA-binding motif (glutamate-urea-lysine) and the DOTA chelator. Its structural design directly influences binding affinity, tumor retention, and renal clearance. Key features include:

- Hydrophobic interactions : The naphthylic side chain (2-naphthylalanine) and cyclohexane backbone optimize interactions with PSMA's hydrophobic S1 pocket, enhancing binding stability .

- Pharmacokinetic modulation : The linker reduces kidney uptake by balancing hydrophobicity and rigidity, improving tumor-to-background ratios . Methodological Insight: Competitive binding assays (e.g., NAALADase inhibition) and internalization studies in PSMA-expressing LNCaP cells are standard for evaluating linker efficacy .

Q. What structural components of the this compound are critical for high-affinity binding?

Two key regions are essential:

- Naphthylic side chain : Enhances interactions with the PSMA binding pocket’s aromatic residues (e.g., Phe546, Trp541) via π-π stacking .

- Cyclohexane backbone : Provides rigidity, aligning the pharmacophore for optimal target engagement . Experimental Validation: X-ray crystallography and molecular dynamics simulations confirm these interactions .

Q. How are this compound variants evaluated preclinically?

Standard assays include:

- In vitro :

- Competitive binding assays using recombinant PSMA or PSMA-expressing cells .

- Internalization studies with radiolabeled analogs (e.g., ¹⁷⁷Lu-PSMA-617) .

- In vivo :

- Biodistribution studies in LNCaP xenograft mice to assess tumor uptake and off-target retention .

- µPET/SPECT imaging to quantify tumor-to-kidney ratios .

Advanced Research Questions

Q. How do modifications to the this compound’s hydrophobic regions impact therapeutic efficacy?

- Increased hydrophobicity (e.g., replacing 2-naphthylalanine with 3,3-diphenylalanine):

- Reduces renal binding by 6× but lowers tumor uptake by 2× due to altered lipophilicity .

- Hydrophilic substitutions (e.g., quinolinyl analogues):

- Improve binding affinity but may compromise tumor retention .

Contradiction Analysis: While hydrophobic modifications reduce kidney toxicity, they often trade off tumor specificity, necessitating balanced SAR optimization .

Q. What methodologies resolve contradictions in linker modification outcomes?

- Structure-activity relationship (SAR) studies : Systematically test substitutions at the naphthylic side chain and cyclohexane backbone to isolate contributions to binding and pharmacokinetics .

- Comparative biodistribution : Pair in vitro affinity data with in vivo tumor/kidney uptake ratios to identify optimal trade-offs . Example: Substituting the cyclohexyl group in PSMA-617 with tyrosine maintained affinity but improved tumor retention via enhanced hydrophobic interactions .

Q. Can linker modifications improve theranostic pairing (e.g., ⁶⁸Ga for imaging and ¹⁷⁷Lu for therapy)?

- Linker rigidity : A rigid tranexamic acid moiety in PSMA-1007 (a diagnostic analogue) ensures consistent targeting across isotopes, enabling seamless theranostic translation .

- Chelator compatibility : Modifications must preserve DOTA’s radiometal-binding capacity while optimizing linker length for dual imaging/therapy applications .

Q. How do advanced modeling techniques guide linker design?

- X-ray crystallography : Maps interactions between linker residues (e.g., naphthylic side chain) and PSMA’s binding pocket .

- Computational docking : Predicts binding energy changes from structural modifications, reducing trial-and-error synthesis . Case Study: Modeling revealed that Phe in BQ7812 occupies a suboptimal position compared to PSMA-617’s naphthylic group, guiding redesign efforts .

Methodological Recommendations

- For SAR Studies : Prioritize substitutions at the naphthylic side chain over the cyclohexane backbone, as the former directly impacts PSMA’s hydrophobic pocket .

- For In Vivo Validation : Use dual-isotope imaging (e.g., ⁶⁸Ga/¹⁷⁷Lu) in the same model to correlate diagnostic and therapeutic performance .

- For Data Interpretation : Cross-reference in vitro binding data with µPET-derived tumor pharmacokinetics to account for in vivo complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.